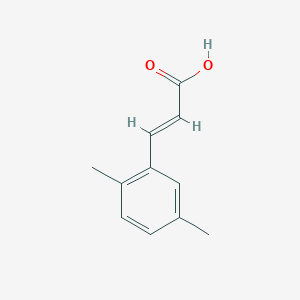
Silver(II) oxide
Übersicht
Beschreibung
Silver(II) oxide, with the chemical formula AgO, is an inorganic compound that is known for its unique properties and applications. It is a black or dark brown powder that is used in various scientific and industrial processes. Unlike its more common counterpart, silver(I) oxide (Ag2O), this compound contains silver in a higher oxidation state, which imparts distinct chemical behaviors and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Silver(II) oxide can be synthesized through several methods:
Oxidation of Silver Metal: One common method involves the oxidation of silver metal using strong oxidizing agents such as ozone or hydrogen peroxide.
Reaction with Alkali Hydroxides: Another method involves reacting silver nitrate with alkali hydroxides (e.g., sodium hydroxide or potassium hydroxide).
Industrial Production Methods: Industrial production of this compound typically involves controlled oxidation processes to ensure the purity and consistency of the compound. The choice of oxidizing agents and reaction conditions is optimized to produce high-quality this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Silver(II) oxide undergoes several types of chemical reactions, including:
Oxidation: It acts as a mild oxidizing agent, capable of oxidizing aldehydes to carboxylic acids.
Reduction: this compound can be reduced to metallic silver under certain conditions.
Substitution: It can react with halides to form silver halides and corresponding hydroxides.
Common Reagents and Conditions:
Oxidizing Agents: Ozone, hydrogen peroxide.
Reducing Agents: Various reducing agents can convert this compound back to metallic silver.
Acids and Alkalis: this compound reacts with acids to form silver salts and with alkalis to form corresponding hydroxides.
Major Products Formed:
Oxidation Reactions: Carboxylic acids from aldehydes.
Reduction Reactions: Metallic silver.
Substitution Reactions: Silver halides and hydroxides.
Wissenschaftliche Forschungsanwendungen
Silver(II) oxide has a wide range of applications in scientific research and industry:
Biology and Medicine: Due to its antimicrobial properties, this compound is used in medical applications such as wound dressings and antimicrobial coatings on medical devices.
Industry: It is used in the manufacture of silver oxide-zinc alkali batteries, which are known for their high energy density.
Wirkmechanismus
The mechanism by which silver(II) oxide exerts its effects is primarily through its oxidizing properties. It can oxidize various biological molecules, leading to antimicrobial effects. For example, it can oxidize glutathione to its disulfide form and unsaturated fatty acids to their oxidized derivatives . This oxidative stress can damage cellular components, making this compound effective against a wide range of microorganisms.
Vergleich Mit ähnlichen Verbindungen
Silver(I) oxide (Ag2O): Unlike silver(II) oxide, silver(I) oxide contains silver in a +1 oxidation state and has different reactivity and applications.
Silver(I,III) oxide (Ag4O4): This compound contains both +1 and +3 oxidation states of silver and is used in specific applications such as silver-zinc batteries.
Uniqueness of this compound: this compound is unique due to its higher oxidation state, which imparts stronger oxidizing properties compared to silver(I) oxide. This makes it particularly useful in applications requiring strong oxidizing agents and in environments where antimicrobial properties are essential.
Eigenschaften
IUPAC Name |
oxosilver | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCVAHKKMMUFAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ag] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058301 | |
| Record name | Silver oxide (AgO) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.868 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Charcoal-grey solid; Practically insoluble in water; [Merck Index] Dark grey odorless powder; Reacts with water; [Alfa Aesar MSDS] | |
| Record name | Silver(II) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17312 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
155645-89-9, 1301-96-8, 155645-82-2 | |
| Record name | Silver oxide (Ag4O4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155645-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silver oxide (AgO) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1301-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silver oxide (Ag2O2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155645-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silver(II) oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001301968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver oxide (AgO) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silver (II) oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



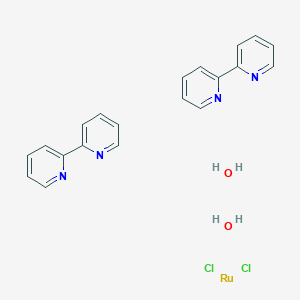
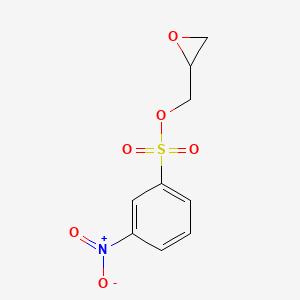

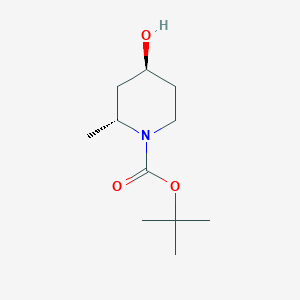

![4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B3419701.png)
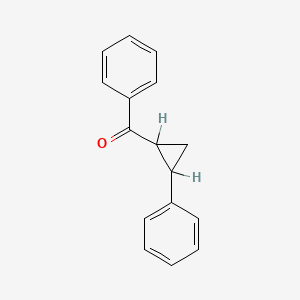
![(2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide](/img/new.no-structure.jpg)

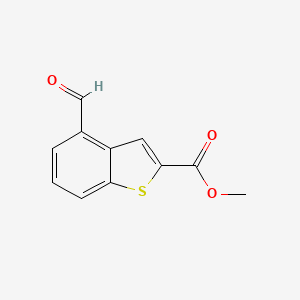
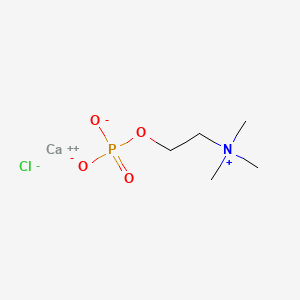
![3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B3419769.png)
